molecular formula C24H23N3O5 B12488193 Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12488193
M. Wt: 433.5 g/mol
InChI Key: YTXVDTJFUCXUJY-UHFFFAOYSA-N
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Description

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that features a combination of furan, piperazine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with an amine to form the corresponding amide. This intermediate is further reacted with a piperazine derivative and finally esterified with methyl benzoate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2,3-dione derivatives, while reduction of the carbonyl groups would yield the corresponding alcohols .

Scientific Research Applications

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in leukemia treatment.

    3-(4-(5-(Aminomethyl)furan-2-carbonyl)piperazin-1-yl)propanenitrile hydrochloride:

Uniqueness

Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C24H23N3O5/c1-31-24(30)18-9-10-20(19(16-18)25-22(28)21-8-5-15-32-21)26-11-13-27(14-12-26)23(29)17-6-3-2-4-7-17/h2-10,15-16H,11-14H2,1H3,(H,25,28)

InChI Key

YTXVDTJFUCXUJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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